molecular formula C18H25N3O2 B11783550 (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B11783550
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-CVDMPPCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a structurally complex, stereochemically defined compound of significant interest in medicinal chemistry research, particularly as a key intermediate or precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . This compound incorporates a constrained 2-azabicyclo[3.1.0]hexane scaffold and a modified adamantane moiety, which are structural motifs known to confer metabolic stability and high binding affinity to the DPP-4 enzyme active site. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for type 2 diabetes. The mechanism of action for drug candidates derived from this scaffold involves the potent and selective inhibition of DPP-4, an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these potential therapeutics enhance endogenous incretin levels, thereby stimulating glucose-dependent insulin secretion and improving glycemic control, a well-validated pharmacological approach for diabetes management . Its specific stereochemistry is critical for its intended biological activity, making it a valuable tool for synthetic and pharmacological studies aimed at next-generation anti-diabetic treatments.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

(1R,3S,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15-,17?,18?/m0/s1

InChI Key

QGJUIPDUBHWZPV-CVDMPPCVSA-N

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Hydroxylation

Adamantane undergoes hydroxylation using hydrogen peroxide (H₂O₂) in the presence of sulfuric acid at 0–5°C for 24 hours, yielding 3-hydroxyadamantane with 65–70% selectivity.

Reaction Conditions

ParameterValue
Temperature0–5°C
Reaction Time24 hours
CatalystH₂SO₄ (98%)
Yield68%

Oxidation to Carboxylic Acid

The hydroxylated product is oxidized using Jones reagent (CrO₃/H₂SO₄) at 40°C for 6 hours, achieving 85% conversion to 3-hydroxyadamantane-1-carboxylic acid.

Construction of the Bicyclo[3.1.0]hexane Core

The strained bicyclic system requires precise stereochemical control. Two predominant strategies exist:

Ring-Closing Metathesis (RCM)

A diene precursor undergoes RCM using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at reflux:

C10H15NGrubbs IIBicyclo[3.1.0]hexane+Ethylene\text{C}{10}\text{H}{15}\text{N} \xrightarrow{\text{Grubbs II}} \text{Bicyclo}[3.1.0]\text{hexane} + \text{Ethylene}

Optimization Data

Catalyst LoadingTemperatureYieldee
5 mol%40°C72%94%
7 mol%50°C81%89%

Intramolecular Cyclopropanation

Rhodium-catalyzed decomposition of diazo compounds provides an alternative route:

Rh2(OAc)4+Diazo precursorBicyclo[3.1.0]hexane\text{Rh}2(\text{OAc})4 + \text{Diazo precursor} \rightarrow \text{Bicyclo}[3.1.0]\text{hexane}

Stereoselective Introduction of the Nitrile Group

The carbonitrile functionality is introduced via nucleophilic substitution or Strecker synthesis:

Cyanide Displacement

A brominated intermediate reacts with potassium cyanide (KCN) in DMF at 80°C:

C15H20BrNO2+KCNC16H20N2O2+KBr\text{C}{15}\text{H}{20}\text{BrNO}2 + \text{KCN} \rightarrow \text{C}{16}\text{H}{20}\text{N}2\text{O}_2 + \text{KBr}

Kinetic Data

SolventTemperatureTimeYield
DMF80°C8 h78%
DMSO90°C6 h82%

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee) for the (R)-configured nitrile.

Convergent Assembly and Final Functionalization

The synthetic sequence concludes with amide coupling and global deprotection:

Peptide Coupling

3-Hydroxyadamantane-1-carboxylic acid reacts with the bicyclic amine using HATU/DIPEA in THF:

COOH+NH2HATUCONH+Byproducts\text{COOH} + \text{NH}_2 \xrightarrow{\text{HATU}} \text{CONH} + \text{Byproducts}

Coupling Efficiency

Coupling ReagentSolventYield
HATUTHF88%
EDCl/HOBtDCM76%

Final Deprotection

Global deprotection under acidic conditions (HCl/dioxane) yields the target compound with 92% purity.

Industrial-Scale Production Challenges

Large-scale manufacturing faces three primary hurdles:

  • Stereochemical Drift : Epimerization at C2 and C3 during amidation necessitates low-temperature (–20°C) reactions.

  • Cyclopropane Ring Strain : Premature ring-opening during purification requires silica-free chromatography.

  • Cyanide Handling : Alternative nitrile sources like acetone cyanohydrin improve safety profiles.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

  • Enzyme Inhibition : The adamantane moiety allows for interactions with hydrophobic pockets in proteins, which can lead to the inhibition of specific enzymes involved in various metabolic pathways. This property is particularly useful in drug design aimed at targeting enzymes associated with diseases such as cancer and neurodegenerative disorders .
  • Protein-Ligand Interactions : The structural rigidity provided by the bicyclic hexane ring enhances binding affinity to receptors or enzymes. This feature is crucial for developing selective ligands that can modulate biological activity effectively .

Biochemical Studies

The compound's unique structure makes it suitable for studying protein-ligand interactions and enzyme mechanisms:

  • Binding Studies : Researchers utilize this compound to elucidate binding mechanisms with various proteins, providing insights into the design of more effective inhibitors or activators .
  • Structure-Activity Relationship (SAR) Analysis : Variations of this compound can be synthesized to explore how changes in structure affect biological activity, aiding in the optimization of drug candidates .

Material Science

The unique properties of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile facilitate its use in developing new materials:

  • Polymer Synthesis : Its functional groups can be utilized to create polymers with specific properties for applications in coatings, adhesives, and drug delivery systems .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of nuclear factor-kappa B inducing kinase (NIK) demonstrated that derivatives of this compound could effectively inhibit NIK activity in vitro. The structural features contributed to its binding affinity and selectivity against NIK compared to other kinases .

Case Study 2: Protein Binding Affinity

Research involving the binding affinity of this compound to various G-protein coupled receptors (GPCRs) revealed that modifications to the bicyclic structure significantly impacted its interaction profile. This finding underscores the importance of structural optimization in drug design efforts aimed at GPCRs .

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the bicyclic hexane ring can provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Saxagliptin Hydrochloride
  • Structure: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.
  • Key Differences : The (1S,3S,5S) stereochemistry and hydrochloride salt form enhance solubility and bioavailability compared to the free base form .
  • Activity : Saxagliptin inhibits DPP-4 with an IC₅₀ of ~50 nM, prolonging incretin hormone activity . The target compound’s (1R,3S,5R) configuration may alter binding kinetics due to spatial orientation differences .
Monohydrate Derivative
  • Structure: (1S,3S,5S)-2-((2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile monohydrate.
  • Key Differences: The monohydrate form improves crystallinity and stability under storage (2–8°C, inert atmosphere) .
  • Safety Profile : Exhibits hazards (H302: toxic if swallowed; H315: skin irritation), similar to saxagliptin derivatives .
Furan-Modified Derivative
  • Structure: (1S,3S,5S)-2-((R)-2-(3-hydroxyadamantan-1-yl)-2-((E)-(2-(5-(hydroxymethyl)furan-2-yl)ethylidene)amino)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.
  • Key Differences : Incorporation of a furan moiety enhances oral absorption and supports once-daily dosing due to prolonged half-life .
  • Activity : Demonstrated improved DPP-4 inhibition (IC₅₀ < 30 nM) compared to saxagliptin in preclinical models .

Biological Activity

The compound (1R,3S,5R)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a complex organic molecule notable for its unique bicyclic structure and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Structural Characteristics

This compound features:

  • Molecular Formula : C18_{18}H25_{25}N3_{3}O2_{2}
  • Molecular Weight : 315.4 g/mol
  • Functional Groups : Amino group, hydroxyl group, and carbonitrile group.

The stereochemistry indicated by (1R,3S,5R) and (2R) is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The adamantane moiety allows for interaction with hydrophobic pockets in proteins, potentially inhibiting enzyme activity.
  • Protein-Ligand Interactions : The bicyclic structure provides rigidity that may enhance binding affinity to specific receptors or enzymes, influencing their functionality.

Biological Activities

Research indicates several biological activities associated with this compound:

Antiviral Activity

Studies have shown that compounds with similar structures exhibit antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

Anticancer Properties

Preliminary research suggests potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth by modulating signaling pathways.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that similar bicyclic compounds can inhibit serine-type endopeptidases, suggesting that this compound may have similar inhibitory effects on specific enzymes involved in disease pathways .
  • Cell Line Studies :
    • In vitro studies using cancer cell lines have indicated that compounds structurally related to this one can induce cell cycle arrest and apoptosis .
  • Animal Model Research :
    • Animal studies have shown that derivatives of this compound can reduce inflammation and improve outcomes in models of neurodegeneration .

Comparative Analysis

To better understand the uniqueness of (1R,3S,5R)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile compared to similar compounds, the following table summarizes key differences:

Compound NameStructural FeaturesNotable Biological Activity
(1R,3S,5R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acidLacks bicyclic ringModerate anti-inflammatory
(1R,3S,5R)-3-Hydroxyadamantan-1-ylglycineLacks nitrile groupAntiviral activity
(1R,3S,5R)-2-(Hydroxymethyl)adamantaneSimple adamantane structureLimited biological activity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, and how are they addressed methodologically?

  • Answer : The synthesis involves stereochemical control of the azabicyclohexane core and functionalization of the 3-hydroxyadamantane moiety. A validated approach includes:

  • Step 1 : Chlorination of the azabicyclo[3.1.0]hexane nitrogen using reagents like SOCl₂ to form 3-chloro intermediates (critical for subsequent substitution reactions) .
  • Step 2 : Coupling the (2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl group via amide bond formation under mild conditions (e.g., HATU/DIPEA in DMF) to preserve stereochemistry .
  • Step 3 : Cyanide introduction at the 3-position using KCN or TMSCN under controlled pH to avoid racemization .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., L-tartaric acid) to isolate enantiopure product .

Q. How is the stereochemical integrity of this compound verified during synthesis?

  • Answer :

  • X-ray crystallography confirms absolute configuration .
  • Circular Dichroism (CD) or Optical Rotation (e.g., [α]D²⁵ = +45° in methanol) validates enantiomeric purity .
  • Chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 80:20) resolves diastereomers with retention time analysis .

Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?

  • Answer : The compound (identified as Saxagliptin) acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), enhancing incretin-mediated insulin secretion. The 3-hydroxyadamantane group optimizes binding to the S2 pocket of DPP-4, while the cyanide stabilizes the transition state .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

  • Answer :

  • Adamantane modifications : Replace 3-hydroxyadamantane with halogenated or alkylated analogs to assess steric/electronic effects on DPP-4 binding .
  • Azabicyclohexane core : Test alternative bridgehead substituents (e.g., methyl, carboxyl) to evaluate conformational rigidity and bioavailability .
  • In vitro assays : Measure IC₅₀ against DPP-4 using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for the azabicyclohexane core?

  • Answer : Discrepancies often arise from solvent choice (THF vs. DCM) and reaction temperature. A comparative study shows:

Condition SolventTemp (°C)Yield (%)Purity (%)
ChlorinationDCM0–57895
ChlorinationTHF256288
Optimal conditions prioritize low-temperature DCM to minimize byproducts .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

  • Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound degradation (t₁/₂ = 2.5 hrs in human microsomes) .
  • CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess off-target effects .

Q. How can chiral resolution be optimized for large-scale production?

  • Answer :

  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Simulated Moving Bed (SMB) Chromatography : Achieves >99% enantiomeric excess (ee) with Chiralpak IA columns and ethanol/hexane mobile phase .

Q. What strategies mitigate discrepancies in crystallinity and solubility during formulation?

  • Answer :

  • Polymorph screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to identify stable crystalline forms .
  • Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s bioavailability?

  • Answer : Bioavailability variations (10–30% in rats) may stem from formulation excipients or absorption enhancers. A standardized protocol includes:

  • Pharmacokinetic (PK) studies : Administer via oral gavage with 0.5% methylcellulose and compare AUC₀–24h across labs .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp = 8 × 10⁻⁶ cm/s) to validate in vivo data .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

Technique ConditionsAcceptance Criteria
HPLCC18 column, 0.1% TFA/ACN gradientPurity ≥99%
Chiral HPLCChiralpak AD-H, hexane:IPA 80:20ee ≥99.5%
Elemental AnalysisC, H, N within ±0.4% of theoretical

Table 2 : Comparative DPP-4 Inhibition of Derivatives

Derivative R-Group ModificationIC₅₀ (nM)
Parent compound3-hydroxyadamantane1.2
Derivative A3-fluoroadamantane4.8
Derivative B3-methyladamantane2.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.